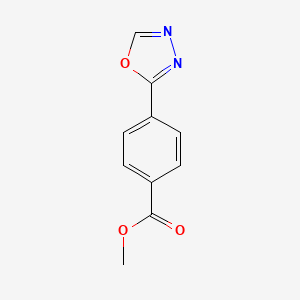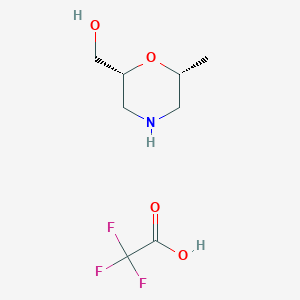
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a salt formed from the combination of ((2R,6R)-6-Methylmorpholin-2-yl)methanol and 2,2,2-trifluoroacetic acid, which imparts distinct chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,6R)-6-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. The resulting product is then treated with 2,2,2-trifluoroacetic acid to form the desired salt. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms.
Medicine
The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, which may have therapeutic effects.
類似化合物との比較
Similar Compounds
- (2R,6R)-6-Methylmorpholine
- (2R,6R)-6-Methylmorpholin-2-yl)methanol
- 2,2,2-Trifluoroacetic acid
Uniqueness
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is unique due to its combination of a morpholine derivative with trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in the individual components.
特性
分子式 |
C8H14F3NO4 |
|---|---|
分子量 |
245.20 g/mol |
IUPAC名 |
[(2R,6R)-6-methylmorpholin-2-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2.C2HF3O2/c1-5-2-7-3-6(4-8)9-5;3-2(4,5)1(6)7/h5-8H,2-4H2,1H3;(H,6,7)/t5-,6-;/m1./s1 |
InChIキー |
OOUWXQFVAFCWFU-KGZKBUQUSA-N |
異性体SMILES |
C[C@@H]1CNC[C@@H](O1)CO.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1CNCC(O1)CO.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



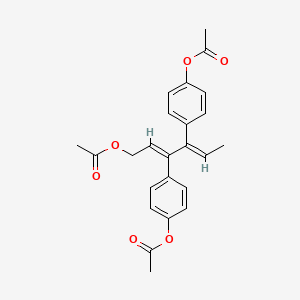
![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)


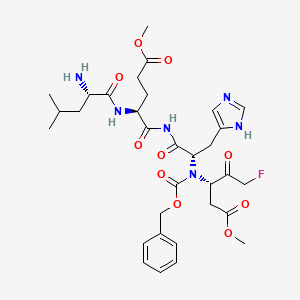
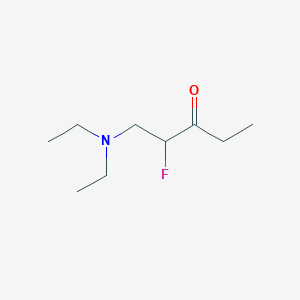

![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)
